Cas no 869349-15-5 ((2R)-but-3-yn-2-amine hydrochloride)

(2R)-but-3-yn-2-amine hydrochloride is a chiral amine compound featuring an alkyne functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its stereochemical purity (R-configuration) ensures precise enantioselective applications, particularly in asymmetric synthesis and drug development. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. The alkyne moiety offers versatile reactivity for click chemistry, cycloadditions, and cross-coupling reactions. This compound is well-suited for use in medicinal chemistry, agrochemicals, and material science due to its structural flexibility and functional group compatibility. High-purity grades are available to meet stringent research and industrial requirements.
(2R)-but-3-yn-2-amine hydrochloride structure
869349-15-5 structure
Product Name:(2R)-but-3-yn-2-amine hydrochloride
CAS No:869349-15-5
MF:C4H8ClN
MW:105.566020011902
MDL:MFCD22689212
CID:4266280
PubChem ID:71306281
Update Time:2025-05-24

(2R)-but-3-yn-2-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Butyn-2-amine, hydrochloride, (2R)-
    • (R)-1-Methyl-prop-2-ynylamine hydrochloride
    • (2R)-but-3-yn-2-amine hydrochloride
    • (R)-But-3-yn-2-amine hydrochloride
    • 869349-15-5
    • WS-00172
    • (R)-1-Methyl-prop-2-ynylaminehydrochloride
    • CS-0147129
    • (2R)-but-3-yn-2-amine;hydrochloride
    • PUBCHEM_SUBSTANCE_SYNONYM
    • (2R)-BUT-3-YN-2-AMINE HCL
    • MFCD22689212
    • SCHEMBL6266685
    • P17981
    • MDL: MFCD22689212
    • Inchi: 1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H/t4-;/m1./s1
    • InChI Key: YSJBFJIMQKWSDK-PGMHMLKASA-N
    • SMILES: [C@@H](N)(C)C#C.Cl

Computed Properties

  • Exact Mass: 105.035
  • Monoisotopic Mass: 105.035
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 0
  • Complexity: 57.3
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

(2R)-but-3-yn-2-amine hydrochloride Security Information

(2R)-but-3-yn-2-amine hydrochloride Pricemore >>

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(2R)-but-3-yn-2-amine hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  1,4-Dioxane ;  rt; 15 - 30 min, rt
Reference
1,5-disubstituted 1,2,3-triazole-containing peptidotriazolamers: Design principles for a class of versatile peptidomimetics
Kracker, Oliver; et al, Chemistry - A European Journal, 2018, 24(4), 953-961

(2R)-but-3-yn-2-amine hydrochloride Raw materials

(2R)-but-3-yn-2-amine hydrochloride Preparation Products

(2R)-but-3-yn-2-amine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:869349-15-5)(2R)-but-3-yn-2-amine hydrochloride
Order Number:A1043124
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:14
Price ($):184.0
Email:sales@amadischem.com

Additional information on (2R)-but-3-yn-2-amine hydrochloride

Introduction to (2R)-But-3-Yn-2-Amine Hydrochloride (CAS No: 869349-15-5)

The compound (2R)-But-3-Yn-2-Amine Hydrochloride (CAS No: 869349-15-5) is a significant molecule in the field of organic chemistry, particularly in the synthesis of complex organic compounds and pharmaceutical intermediates. This compound, with its unique structure featuring a terminal alkyne group and an amino group, has garnered attention due to its versatile reactivity and potential applications in drug discovery.

Recent studies have highlighted the importance of (2R)-But-3-Yn-2-Amine Hydrochloride in the construction of bioactive molecules. Its chiral center at the second carbon atom makes it an ideal candidate for asymmetric synthesis, a critical area in modern medicinal chemistry. The hydrochloride salt form ensures stability and solubility, which are essential for its use in various chemical reactions.

One of the most notable advancements involving this compound is its role in the synthesis of peptide mimetics and small molecule inhibitors. Researchers have utilized its alkyne functionality to engage in click chemistry reactions, such as the copper-catalyzed azide–alkyne cycloaddition (CuAAC), enabling the rapid assembly of complex structures with high efficiency and selectivity.

The stereochemistry of (2R)-But-3-Yn-2-Amine Hydrochloride plays a pivotal role in determining its reactivity and biological activity. The R configuration at the second carbon ensures specific interactions with biological targets, making it a valuable tool in the design of enantioselective drugs. Recent research has demonstrated its utility in synthesizing anti-cancer agents and neuroprotective compounds, underscoring its potential impact on therapeutic development.

In terms of synthesis, (2R)-But-3-Yn-2-Amine Hydrochloride can be prepared via several methods, including the hydrolysis of nitriles or through alkylation reactions involving ammonia derivatives. The choice of synthetic pathway depends on the desired scale, cost-effectiveness, and the need for high enantiomeric purity.

Moreover, this compound has been employed as a building block in the construction of diverse libraries for high-throughput screening in drug discovery programs. Its ability to participate in multiple reaction pathways makes it a versatile reagent for exploring chemical space and identifying novel bioactive molecules.

Recent advancements in computational chemistry have also facilitated a deeper understanding of the electronic properties and reactivity profiles of (2R)-But-3-Yn-2-Amine Hydrochloride. Quantum mechanical studies have provided insights into its bonding characteristics and reaction mechanisms, aiding in the rational design of new synthetic routes and applications.

In conclusion, (2R)-But-3-Yn-2-Amine Hydrochloride (CAS No: 869349-15-5) stands as a vital component in contemporary organic synthesis and drug discovery efforts. Its unique structure, stereochemical properties, and versatile reactivity continue to drive innovative research across various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:869349-15-5)(2R)-but-3-yn-2-amine hydrochloride
A1043124
Purity:99%
Quantity:1g
Price ($):184.0
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